molecular formula C6H12ClNO2 B6178015 rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 220256-77-9

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6178015
CAS No.: 220256-77-9
M. Wt: 165.6
InChI Key:
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Description

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are subjected to aminomethylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with high efficiency and sustainability. The use of flow microreactors can enhance the reaction rates and yields, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid
  • rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid methyl ester

Uniqueness

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of the hydrochloride group. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

220256-77-9

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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